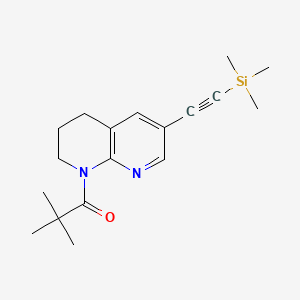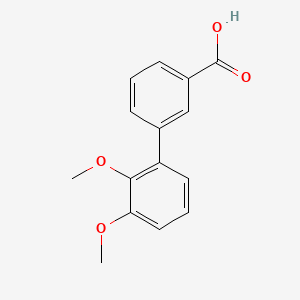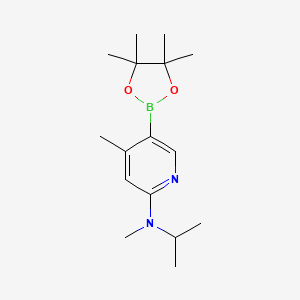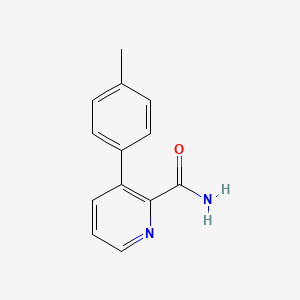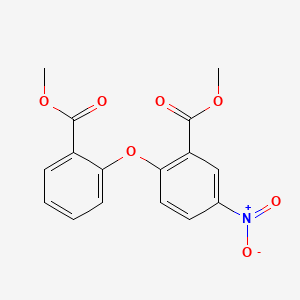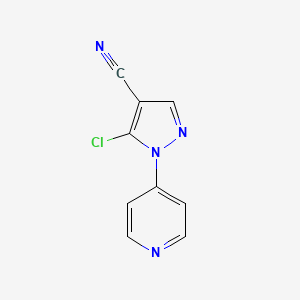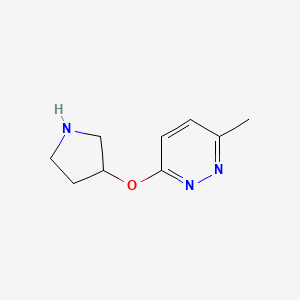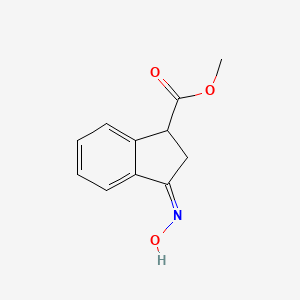
Methyl 3-hydroxyiminoindan-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxyiminoindan-1-carboxylate, also known as MHI-1, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. It is a synthetic compound that was first synthesized in the early 2000s and has since been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxyiminoindan-1-carboxylate is complex and involves several different pathways. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to inhibit the activity of the protein phosphatase PP2A, which is involved in the regulation of cell growth and differentiation. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum inhibitor of oncogenic signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, to inhibit tumor growth in animal models, and to inhibit the activity of several important oncogenic proteins. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and viruses. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a broad-spectrum therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 3-hydroxyiminoindan-1-carboxylate is its broad-spectrum activity against oncogenic signaling pathways. This makes it a potentially valuable tool for cancer research. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of Methyl 3-hydroxyiminoindan-1-carboxylate is its relatively low potency compared to other small molecule inhibitors. This may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on Methyl 3-hydroxyiminoindan-1-carboxylate. One area of interest is the development of more potent analogs of Methyl 3-hydroxyiminoindan-1-carboxylate that can be used in cancer therapy. Another area of interest is the identification of additional targets of Methyl 3-hydroxyiminoindan-1-carboxylate, which could provide new insights into the mechanisms of oncogenic signaling pathways. Finally, there is potential for the development of novel delivery systems for Methyl 3-hydroxyiminoindan-1-carboxylate, which could improve its efficacy and reduce side effects.
Métodos De Síntesis
The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is a complex process that involves several steps. The first step is the synthesis of the starting material, which is 3-hydroxyindanone. This is then converted to the intermediate, 3-hydroxyiminoindan-1-carboxylic acid, which is then methylated to produce Methyl 3-hydroxyiminoindan-1-carboxylate. The synthesis of Methyl 3-hydroxyiminoindan-1-carboxylate is typically carried out using organic solvents and requires a high degree of expertise in synthetic chemistry.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxyiminoindan-1-carboxylate has been extensively studied in the field of cancer research as a potential therapeutic agent. It has been shown to inhibit the activity of several important oncogenic proteins, including MYC and KRAS. In addition, Methyl 3-hydroxyiminoindan-1-carboxylate has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. These findings suggest that Methyl 3-hydroxyiminoindan-1-carboxylate may have potential as a novel cancer therapy.
Propiedades
IUPAC Name |
methyl (3Z)-3-hydroxyimino-1,2-dihydroindene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(13)9-6-10(12-14)8-5-3-2-4-7(8)9/h2-5,9,14H,6H2,1H3/b12-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZOHFJDXEXSS-BENRWUELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=NO)C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1C/C(=N/O)/C2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyiminoindan-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

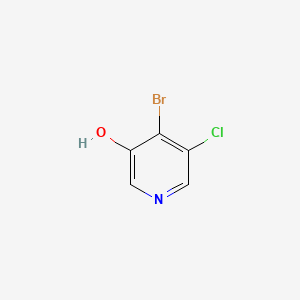
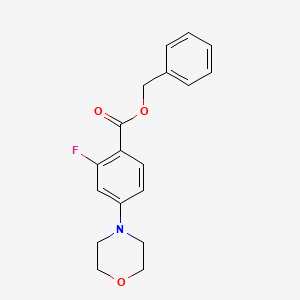
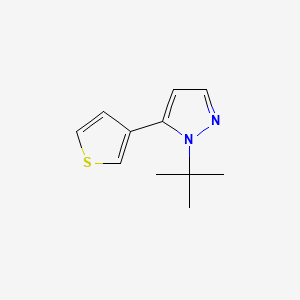
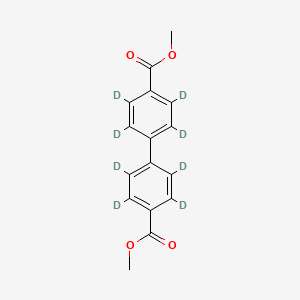
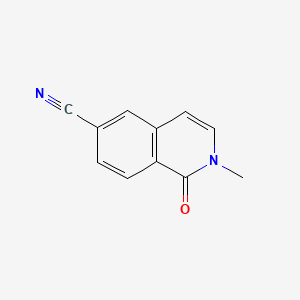
![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)
![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)
